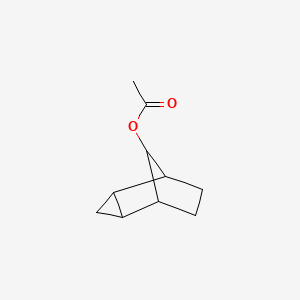
2,5-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a benzyl group substituted with two methyl groups at the 2 and 5 positions, a pyrrolidine ring, and a carbamate functional group. The hydrochloride salt form enhances its solubility in water, making it useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride typically involves the reaction of 2,5-dimethylbenzyl chloride with N-(2-pyrrolidinylethyl)amine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the carbamate linkage. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium carbonate can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
2,5-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the synthesis of various fine chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 2,5-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzymatic activity. The benzyl and pyrrolidine moieties contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylphenacyl carbamate: A photoremovable protecting group for amines and amino acids.
Benzyl carbamate: A simpler analog used as a protecting group in organic synthesis.
N-Methyl carbamate: Another carbamate derivative with different substituents.
Uniqueness
2,5-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride is unique due to its specific substitution pattern and the presence of both benzyl and pyrrolidine groups. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
100836-74-6 |
|---|---|
Formule moléculaire |
C16H25ClN2O2 |
Poids moléculaire |
312.83 g/mol |
Nom IUPAC |
(2,5-dimethylphenyl)methyl N-(2-pyrrolidin-1-ium-1-ylethyl)carbamate;chloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-13-5-6-14(2)15(11-13)12-20-16(19)17-7-10-18-8-3-4-9-18;/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,17,19);1H |
Clé InChI |
LPGWDMVGSBPQAP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)COC(=O)NCC[NH+]2CCCC2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-](/img/structure/B13741842.png)




![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13741869.png)

![2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13741889.png)





